molecular formula C17H21N3O3S B5856906 N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide

Cat. No.: B5856906
M. Wt: 347.4 g/mol
InChI Key: XBJNWHPTJOOVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-Ethyl-N²-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide is a synthetic glycinamide derivative characterized by three distinct functional groups:

  • 4-Methylphenylsulfonyl (tosyl) group: Contributes to steric bulk and electron-withdrawing properties, influencing binding interactions.
  • Pyridin-2-ylmethyl group: Introduces aromaticity and hydrogen-bonding capability via the pyridine nitrogen.

Computational tools like SHELXL (for crystallography) and the Cambridge Structural Database (CSD) have been critical in analyzing analogous compounds .

Properties

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-20(24(22,23)16-9-7-14(2)8-10-16)13-17(21)19-12-15-6-4-5-11-18-15/h4-11H,3,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJNWHPTJOOVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by reacting 4-methylbenzenesulfonic acid with thionyl chloride.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with N-ethylglycinamide in the presence of a base such as triethylamine to form the intermediate N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.

    Addition of the pyridin-2-ylmethyl group: The final step involves the reaction of the intermediate with pyridin-2-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridin-2-ylmethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridin-2-ylmethyl group can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Glycinamide Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Substituents (R¹, R², R³) Molecular Weight Key Structural Features Potential Implications References
N²-Ethyl-N²-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide R¹: Ethyl; R²: 4-methylphenyl; R³: Pyridin-2-ylmethyl ~450 (estimated) Balanced lipophilicity from ethyl and tosyl groups; pyridine enables π-π interactions. Moderate solubility; potential CNS activity due to pyridine. Target
N²-[(2,5-Dichlorophenyl)sulfonyl]-N²-ethyl-N-(pyridin-2-ylmethyl)glycinamide R²: 2,5-Dichlorophenyl ~470 Electron-withdrawing Cl atoms increase binding affinity but reduce solubility. Enhanced target specificity; possible cytotoxicity.
N²-[(4-Ethoxyphenyl)sulfonyl]-N²-(4-methylphenyl)-N-[2-(2-pyridinylsulfanyl)ethyl]glycinamide R²: 4-Ethoxyphenyl; R³: 2-(2-pyridinylsulfanyl)ethyl 485.62 Ethoxy group increases hydrophobicity; sulfanyl linker may improve stability. Extended half-life; suitability for oral administration.
N-(4-Acetamidophenyl)-N²-(4-fluorobenzyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide R¹: 4-Acetamidophenyl; R²: 4-Fluorobenzyl 469.53 Fluorine enhances metabolic stability; acetamide improves solubility. Improved pharmacokinetics; potential for topical use.
N~2~-(4-Bromophenyl)-N-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide R¹: 4-Bromophenyl; R²: 4-Fluorophenyl 477.35 Bromine increases steric hindrance; fluorine aids in bioavailability. Likely high protein binding; niche applications in halogen-sensitive targets.
N-Hydroxy-N²-(2-hydroxyethyl)-N²-[(4-methoxyphenyl)sulfonyl]glycinamide R¹: Hydroxy; R²: 4-Methoxyphenyl; R³: Hydroxyethyl 304.33 Polar hydroxy and methoxy groups enhance aqueous solubility. Limited blood-brain barrier penetration; renal excretion favored.

Structural and Functional Analysis

Sulfonyl Group Modifications

  • Electron-Withdrawing Groups (e.g., 2,5-Dichlorophenyl) : Compounds like the dichlorophenyl analog exhibit stronger hydrogen-bond acceptor capacity, improving target binding but reducing solubility .
  • Alkoxy Substituents (e.g., 4-Ethoxyphenyl) : Ethoxy groups increase lipophilicity, enhancing membrane permeability but risking cytochrome P450-mediated metabolism .
  • Methoxy Groups (e.g., 4-Methoxyphenyl) : Improve solubility but may introduce metabolic liabilities via demethylation .

Pyridine and Heterocyclic Variations

  • Pyridin-2-ylmethyl vs. Pyridin-4-ylmethyl : The 2-pyridyl isomer (target compound) offers better π-stacking due to nitrogen positioning, whereas 4-pyridyl analogs (e.g., ) may favor ionic interactions .
  • Sulfanyl Linkers (e.g., 2-Pyridinylsulfanyl Ethyl) : Introduce conformational flexibility and redox stability, as seen in .

Biological Activity

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound features a unique structure that includes an ethyl group, a sulfonyl group attached to a methylphenyl ring, and a pyridin-2-ylmethyl group. The synthesis typically involves multi-step organic reactions:

  • Formation of Sulfonyl Chloride : 4-methylbenzenesulfonic acid is reacted with thionyl chloride to produce the sulfonyl chloride.
  • Nucleophilic Substitution : The sulfonyl chloride is then reacted with N-ethylglycinamide in the presence of a base (e.g., triethylamine) to form an intermediate.
  • Final Reaction : The intermediate reacts with pyridin-2-ylmethyl chloride under basic conditions to yield the target compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group forms strong interactions with amino acid residues in enzyme active sites, which can lead to inhibition or modulation of enzyme activity. Additionally, the pyridin-2-ylmethyl group may engage in π-π stacking interactions with aromatic residues, enhancing binding stability.

Research Findings

Recent studies have highlighted the compound's potential as a pharmacophore in medicinal chemistry, particularly in developing new therapeutic agents for cancer and inflammatory diseases. Its ability to inhibit specific enzymes makes it a candidate for further investigation in drug discovery .

Case Studies

  • Inhibition of Sphingomyelin Synthase (SMS) : In related research, compounds structurally similar to this compound were evaluated for their inhibitory effects on SMS, which is implicated in atherosclerosis. One derivative showed an IC50 value of 5.2 μM, indicating significant potential as an SMS inhibitor .
  • Enzyme Interaction Studies : Molecular docking studies have provided insights into how these compounds interact with enzyme active sites, validating the involvement of specific residues in enzymatic processes .

Comparison with Similar Compounds

Compound NameStructureKey FeaturesBiological Activity
N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochlorideEthyl group + NitrobenzylLacks sulfonyl and pyridin groupsDifferent mechanism; less potent against SMS
N-(4-methylphenyl)sulfonamide derivativesSulfonamide structureSimilar sulfonyl groupVaried activity; some show anti-inflammatory properties

The uniqueness of this compound lies in its combination of functional groups that allow versatile interactions with biological targets, enhancing its potential applications in various fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.